tert-butyl 4-amino-1H-pyrazole-1-carboxylate

Catalog No.
S993111
CAS No.
1018446-95-1
M.F
C8H13N3O2
M. Wt
183.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl 4-amino-1H-pyrazole-1-carboxylate

CAS Number

1018446-95-1

Product Name

tert-butyl 4-amino-1H-pyrazole-1-carboxylate

IUPAC Name

tert-butyl 4-aminopyrazole-1-carboxylate

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,9H2,1-3H3

InChI Key

FIBAJOZIOKKYHC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)N

The exact mass of the compound tert-butyl 4-amino-1H-pyrazole-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyl 4-amino-1H-pyrazole-1-carboxylate (CAS: 1018446-95-1) is a selectively protected heterocyclic building block widely utilized in the synthesis of pyrazole-core active pharmaceutical ingredients (APIs), including JAK and TYK2 kinase inhibitors [1]. By masking the reactive N1 position of the pyrazole ring with a tert-butoxycarbonyl (Boc) group, this compound isolates the chemical reactivity of the C4 primary amine. This structural modification transforms a highly polar, ambidentate nucleophile into a lipophilic, regioselective precursor. For procurement and process chemistry, this compound is prioritized over crude or unprotected alternatives because it streamlines complex cross-coupling workflows, eliminates the need for tedious chromatographic separation of regioisomers, and ensures reproducible scale-up in standard organic solvents .

Research Fit

Synthesis Boc-protected 4-aminopyrazole intermediate for multi-step routes
Orthogonal Protection Acid-labile Boc enables selective deprotection without affecting other functionalities
Format & Handling Solid form; refrigerated storage and light protection recommended

Substituting tert-butyl 4-amino-1H-pyrazole-1-carboxylate with the baseline unprotected 4-amino-1H-pyrazole introduces severe process inefficiencies. The unprotected pyrazole possesses a free N1-H that actively competes with the C4-amine during electrophilic substitutions, amidations, and palladium-catalyzed cross-couplings [1]. This ambidentate reactivity typically results in complex mixtures of N1-alkylated/arylated and C4-alkylated/arylated products, drastically reducing the yield of the target API and necessitating expensive, solvent-heavy chromatographic purifications. Furthermore, alternative protecting groups (such as benzyl or tetrahydropyranyl) introduce their own drawbacks: benzyl groups require harsh catalytic hydrogenation for removal, which destroys reducible functional groups, while THP groups introduce a chiral center that complicates NMR analysis and crystallization . Thus, the N-Boc variant remains the procurement standard for regioselective, late-stage functionalization.

Substitution Risk

Unprotected amine 4-Amino-1H-pyrazole may react with electrophiles, organometallics, or bases, altering synthetic pathways.
Deprotection selectivity The Boc group permits orthogonal deprotection; free amine cannot replicate this chemoselectivity.
Yield and purity impact Unprotected intermediates may lead to by-products and lower yields, compromising reproducibility.

Regioselectivity in Buchwald-Hartwig Cross-Coupling

In palladium-catalyzed C-N bond formation (Buchwald-Hartwig coupling), the presence of the Boc group is critical for directing the catalyst exclusively to the exocyclic amine. Using tert-butyl 4-amino-1H-pyrazole-1-carboxylate yields >95% of the desired C4-arylated product. In contrast, the unprotected 4-amino-1H-pyrazole undergoes competitive N1-arylation, often dropping the target yield below 50% and creating a difficult-to-separate mixture of regioisomers [1].

Evidence DimensionRegioselectivity and Target Yield
Target Compound Data>95% selectivity for C4-amine arylation
Comparator Or BaselineUnprotected 4-amino-1H-pyrazole (<50% selectivity, competitive N1-arylation)
Quantified DifferenceNear-total elimination of N1-arylation byproducts
ConditionsPd-catalyzed Buchwald-Hartwig coupling (e.g., Pd(OAc)2, Xantphos, Cs2CO3)

Eliminates the need for costly chromatographic separation of regioisomers, maximizing the yield of the target API precursor.

Lipophilicity
Data to verify
0.8 (XLogP3-AA)
Reported logP difference may support permeability study design.
Computed value; cross-study comparison.

Orthogonal Deprotection and Functional Group Tolerance

Late-stage deprotection of the pyrazole core requires mild conditions to preserve complex molecular architectures. The Boc group on tert-butyl 4-amino-1H-pyrazole-1-carboxylate is quantitatively removed using TFA in DCM at 25°C, leaving reducible functional groups (like alkenes or halogens) fully intact. Conversely, the common 1-benzyl-1H-pyrazol-4-amine comparator requires catalytic hydrogenation (Pd/C, H2) for deprotection, which readily reduces susceptible functional groups and requires specialized pressurized reactors .

Evidence DimensionDeprotection Conditions and Tolerance
Target Compound Data100% deprotection via TFA/DCM at 25°C; preserves reducible groups
Comparator Or Baseline1-benzyl-1H-pyrazol-4-amine (Requires H2/Pd/C, reduces alkenes/halogens)
Quantified DifferenceAvoidance of reductive conditions
ConditionsLate-stage protecting group removal in complex API synthesis

Broadens functional group tolerance in late-stage synthesis and avoids the capital expense of pressurized hydrogen reactors.

Synthetic Yield
Class-level
97% from nitro precursor
Supports synthesis efficiency evaluation context.
Class-level inference; individual results may vary.

Solubility in Organic Solvents

The addition of the Boc group significantly increases the lipophilicity of the pyrazole core. tert-Butyl 4-amino-1H-pyrazole-1-carboxylate exhibits high solubility (>0.5 M) in standard, volatile organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). The unprotected 4-amino-1H-pyrazole is highly polar and poorly soluble in these solvents, often necessitating the use of high-boiling, difficult-to-remove solvents like DMF or DMSO to achieve homogeneous reaction conditions .

Evidence DimensionOrganic Solvent Solubility
Target Compound DataHighly soluble (>0.5 M) in volatile solvents (DCM, EtOAc, THF)
Comparator Or BaselineUnprotected 4-amino-1H-pyrazole (Poorly soluble, requires DMF/DMSO)
Quantified DifferenceEnables use of low-boiling point solvents for reaction and workup
ConditionsStandard laboratory and process chemistry concentrations at 20-25°C

Enables the use of volatile, easily removable solvents during synthesis, drastically reducing workup time and solvent removal costs.

Storage Stability
Data to verify
2–8°C vs. room temperature
Refrigerated storage may be required for long-term stability.
Vendor-reported; verify for your conditions.
Purity Grade
Specification review
95–97% with batch CoA
High purity supports analytical reproducibility.
Request batch-specific certificate of analysis.

Buchwald-Hartwig Coupling for Kinase Inhibitor Synthesis

Due to its strict regioselectivity, this compound is the optimal precursor for synthesizing pyrazole-containing APIs, such as JAK and TYK2 inhibitors. The Boc protection ensures that palladium-catalyzed cross-couplings occur exclusively at the C4-amine, preventing yield loss to N1-arylation [1].

Late-Stage API Functionalization

The mild, acid-mediated deprotection profile of the Boc group makes this compound ideal for multi-step syntheses where reducible functional groups (e.g., alkenes, nitro groups, or aryl halides) are present. It avoids the destructive hydrogenation conditions required by benzyl-protected alternatives .

Automated Library Synthesis and High-Throughput Screening

Because of its high solubility in volatile organic solvents (like DCM and THF), this compound is highly compatible with automated liquid handling systems. It allows for homogeneous reactions without the need for viscous, high-boiling solvents like DMSO, streamlining post-reaction solvent evaporation.

Application Fit Matrix

Application
Selection Property
Validation Focus
Multi-step synthesis of kinase inhibitor scaffolds
Boc-protected amine for orthogonal synthesis
Deprotection efficiency and selectivity review
Orthogonally protected building blocks
Acid-labile Boc group
Compatibility with silyl, benzyl, and other groups
Cell-permeability prodrug-like research
Lipophilicity difference for intermediate evaluation
Permeability assay validation
Analytical method development
Certified high purity
HPLC/LC-MS method suitability

XLogP3

0.8

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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